14-Iodotetradecan-1-ol
Description
14-Iodotetradecan-1-ol (C₁₄H₂₉IO) is a long-chain primary alcohol characterized by a hydroxyl group (-OH) at the first carbon and an iodine atom (-I) at the 14th carbon of a tetradecane backbone.
Properties
CAS No. |
824404-38-8 |
|---|---|
Molecular Formula |
C14H29IO |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
14-iodotetradecan-1-ol |
InChI |
InChI=1S/C14H29IO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 |
InChI Key |
QTGZKLDNGOPXCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCI)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Tetradecan-1-ol: One common method to prepare 14-iodotetradecan-1-ol involves the halogenation of tetradecan-1-ol.
Industrial Production Methods: Industrially, the compound can be synthesized through the iodination of tetradecan-1-ol using iodine and red phosphorus under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 14-Iodotetradecan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaOH, KCN, NH3
Major Products:
Oxidation: Tetradecanal, Tetradecanoic acid
Reduction: Tetradecane
Substitution: Tetradecanol derivatives
Scientific Research Applications
14-Iodotetradecan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 14-iodotetradecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids.
Pathways Involved: It can modulate signaling pathways related to lipid homeostasis and energy metabolism, impacting cellular processes such as membrane fluidity and signal transduction.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of 14-Iodotetradecan-1-ol and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 14-Iodotetradecan-1-ol | C₁₄H₂₉IO | ~340 | -OH (C1), -I (C14) | Terminal iodine, long hydrophobic chain |
| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | -OH (C1) | Simple primary alcohol |
| Dodecan-1-ol | C₁₂H₂₆O | 186.33 | -OH (C1) | Shorter chain (C12) |
| Heptadecan-1-ol | C₁₇H₃₆O | 256.47 | -OH (C1) | Longer chain (C17), non-hazardous |
| 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol | C₁₀H₂₃NO₅ | 237.30 | -OH (C1), ethers (C3,6,9,12), -NH₂ (C14) | Polar ether linkages, amino group |
Key Observations :
- Chain Length: Longer chains (e.g., heptadecanol) increase hydrophobicity and molecular weight but reduce volatility .
- Substituents: The iodine atom in 14-Iodotetradecan-1-ol significantly elevates molecular weight compared to non-halogenated analogs like 1-tetradecanol.
- Polarity: Ether- and amino-substituted derivatives (e.g., 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol) exhibit higher polarity due to oxygen and nitrogen atoms, enhancing water solubility compared to purely aliphatic alcohols .
Physicochemical Properties
Boiling/Melting Points:
- 1-Tetradecanol: Melting point ~38°C, boiling point ~263°C .
- Dodecan-1-ol : Lower melting point (~24°C) due to shorter chain .
- 14-Iodotetradecan-1-ol: Expected higher melting/boiling points than 1-tetradecanol due to iodine’s molecular weight and polarizability.
Solubility:
- Non-halogenated alcohols (e.g., 1-tetradecanol) are sparingly soluble in water but miscible in organic solvents .
- Iodinated analogs likely show reduced aqueous solubility due to iodine’s hydrophobic nature.
- Ether-containing analogs (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol) demonstrate improved water solubility from ether oxygen hydrogen bonding .
Hazard and Reactivity Profiles
Reactivity Notes:
- The iodine in 14-Iodotetradecan-1-ol may act as a leaving group, making it reactive in alkylation or nucleophilic substitution reactions compared to non-halogenated alcohols .
- Ether- and amino-substituted alcohols (e.g., 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol) show stability in aqueous solutions but may degrade under acidic conditions .
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